Decahydro-2,7-benzodioxecin-3,6-dione is an organic compound with the molecular formula . It is systematically named dodecahydro-2,7-benzodioxecine-3,6-dione. This compound features a unique bicyclic structure characterized by two ketone groups and two oxygen atoms within its framework. Due to its interesting chemical properties and potential biological activities, it has garnered attention in various scientific research applications.
Decahydro-2,7-benzodioxecin-3,6-dione is classified as a bicyclic organic compound. It is primarily sourced through synthetic methods in laboratory settings and may also be produced on an industrial scale for specific applications. Its classification falls under the category of diketones due to the presence of two carbonyl functional groups in its structure.
The synthesis of decahydro-2,7-benzodioxecin-3,6-dione typically involves cyclization reactions of suitable precursors. A common method includes the reaction of a diol with a diketone in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent oxidation and ensure optimal yields.
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity. Optimized reaction conditions are crucial for scaling up production while maintaining quality.
Decahydro-2,7-benzodioxecin-3,6-dione possesses a bicyclic structure that includes:
The molecular structure can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.27 g/mol |
IUPAC Name | 1,4,5,8,8a,9,10,11,12,12a-decahydrobenzo[c][1,6]dioxecine-3,6-dione |
InChI Key | WUYDLFIACLRMNK-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2COC(=O)CCC(=O)OCC2C1 |
This structure imparts unique reactivity patterns that are exploited in various chemical reactions.
Decahydro-2,7-benzodioxecin-3,6-dione is involved in several types of chemical reactions:
The products formed depend on the specific reaction conditions and reagents used.
The mechanism of action for decahydro-2,7-benzodioxecin-3,6-dione involves its interaction with biological targets at the molecular level. The compound is believed to bind to specific enzymes or receptors within cells, modulating their activity and triggering various biochemical pathways. This interaction is crucial for understanding its potential therapeutic effects.
Further detailed studies are necessary to elucidate the precise molecular targets and pathways involved in its biological activity.
Decahydro-2,7-benzodioxecin-3,6-dione exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and research.
Decahydro-2,7-benzodioxecin-3,6-dione has diverse applications across several scientific fields:
Its unique structural features contribute to its utility in these applications.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3